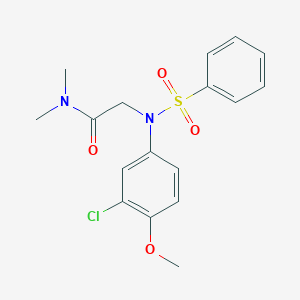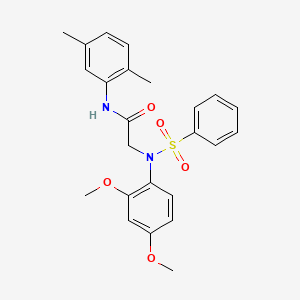
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Vue d'ensemble
Description
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as NSC-631570, is a chemical compound that has gained interest in scientific research due to its potential use as a therapeutic agent. This compound belongs to the family of glycine receptor antagonists and has been studied for its effects on the central nervous system.
Mécanisme D'action
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide acts as a competitive antagonist of glycine receptors, which are important for the regulation of neuronal excitability in the central nervous system. By blocking the activity of these receptors, this compound reduces the activity of excitatory neurotransmitters, leading to a decrease in neuronal excitability and a reduction in symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the activity of glutamate receptors in the brain, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to increase the levels of GABA, an inhibitory neurotransmitter that is involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several advantages for use in laboratory experiments. It has been shown to have a high degree of selectivity for glycine receptors, which reduces the likelihood of off-target effects. Additionally, this compound has a relatively long half-life, which allows for sustained effects in animal models. However, there are also limitations to the use of this compound in laboratory experiments, including the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One potential area of study is the development of more potent and selective glycine receptor antagonists for use in the treatment of neurological disorders. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on the central nervous system. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and pain. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and its mechanism of action is thought to involve the modulation of glycine receptors in the brain.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-11-16(2)13-18(12-15)22-21(24)14-23(27(3,25)26)20-10-6-8-17-7-4-5-9-19(17)20/h4-13H,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQJHVBMHEMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B3451775.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3451788.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3451806.png)
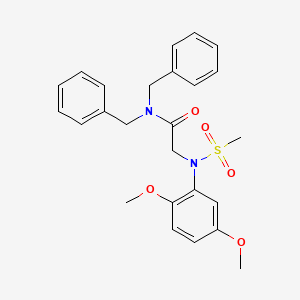
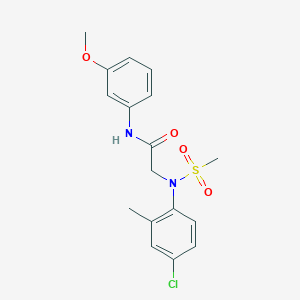
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3451834.png)
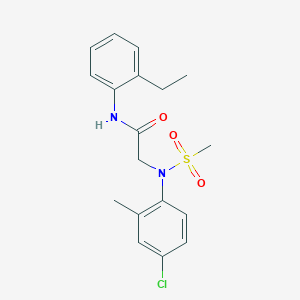
![N~2~-(2-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3451839.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3451842.png)

